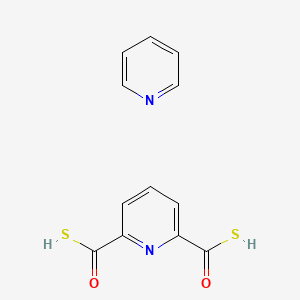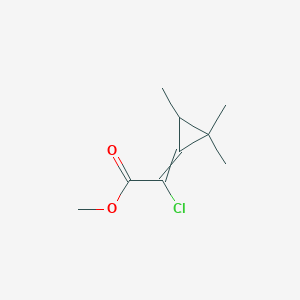
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is an organic compound with the molecular formula C₉H₁₃ClO₂. It is a derivative of cyclopropane, characterized by the presence of a chloro group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines or alkoxides, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild heating.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be employed, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropylidene derivatives.
Ester Hydrolysis: 2,2,3-trimethylcyclopropylideneacetic acid and methanol.
Oxidation: Various oxidized products depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl chloro(2,2,3-trimethylcyclopropylidene)acetate involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene moiety.
Ethyl chloroacetate: An ester with a similar functional group but different alkyl chain.
Methyl 2-chloropropionate: Contains a chloro group and ester functionality but differs in the carbon skeleton.
Uniqueness
Methyl chloro(2,2,3-trimethylcyclopropylidene)acetate is unique due to its cyclopropylidene structure, which imparts distinct reactivity and steric properties
Propiedades
Número CAS |
89879-16-3 |
|---|---|
Fórmula molecular |
C9H13ClO2 |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(2,2,3-trimethylcyclopropylidene)acetate |
InChI |
InChI=1S/C9H13ClO2/c1-5-6(9(5,2)3)7(10)8(11)12-4/h5H,1-4H3 |
Clave InChI |
GLWBYJRROFPAKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C(=O)OC)Cl)C1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[2-(4-Sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14398623.png)
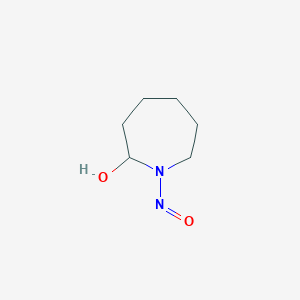
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
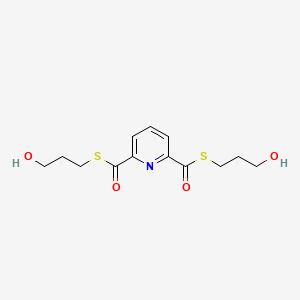
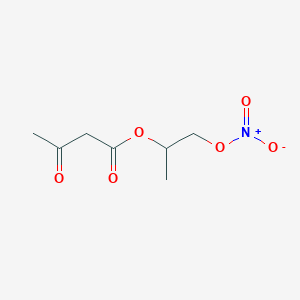
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
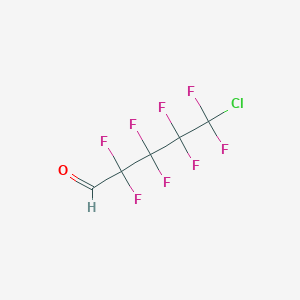
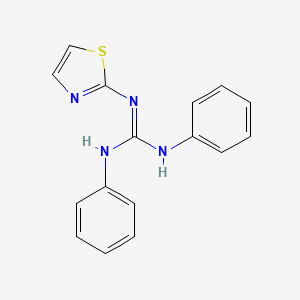
silane](/img/structure/B14398677.png)
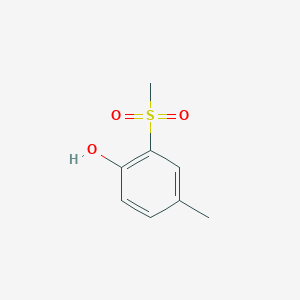

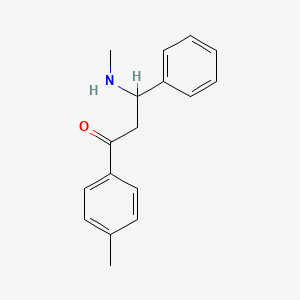
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
